5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid
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Overview
Description
5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid is a boronic acid derivative with a unique structure that includes a dioxolo-indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring, followed by borylation using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, forming a bond with an electrophilic halide in the presence of a palladium catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid: Similar indole core but with a carboxylic acid group instead of a boronic acid group.
5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid methyl ester: Similar structure with a methyl ester group.
Properties
Molecular Formula |
C9H8BNO4 |
---|---|
Molecular Weight |
204.98 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-10(13)6-3-11-7-2-9-8(1-5(6)7)14-4-15-9/h1-3,11-13H,4H2 |
InChI Key |
LXRRVIFCCYDDDF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC2=CC3=C(C=C12)OCO3)(O)O |
Origin of Product |
United States |
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